molecular formula C21H27BN2O3 B8085582 Urea, N-(3,4-dimethylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Urea, N-(3,4-dimethylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085582
M. Wt: 366.3 g/mol
InChI Key: IZOSKIUVSCKIPY-UHFFFAOYSA-N
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Description

Urea, N-(3,4-dimethylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a useful research compound. Its molecular formula is C21H27BN2O3 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N-(3,4-dimethylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-(3,4-dimethylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(3,4-dimethylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is particularly notable for its potential applications in pharmacology and biochemistry. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound can be represented by the following structure:

UreaN 3 4 dimethylphenyl N 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl \text{Urea}\rightarrow \text{N 3 4 dimethylphenyl N 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl }

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its role as a pharmaceutical agent. Key areas of focus include:

  • Agonistic Activity : The compound has been identified as an agonist of the TPO receptor (Thrombopoietin receptor), which is crucial for stimulating platelet production. This activity suggests potential therapeutic applications in treating thrombocytopenia (low platelet count) .
  • Antimicrobial Properties : Preliminary studies indicate that urea derivatives may exhibit antimicrobial properties. Comparative analyses have shown varying degrees of effectiveness against different bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TPO Receptor AgonismEnhances platelet production; potential for treating thrombocytopenia
Antimicrobial ActivityExhibits varying effectiveness against bacteria
Molecular Docking StudiesInsights into binding affinities with target proteins

Case Study 1: TPO Receptor Agonism

In a study focusing on the agonistic effects on the TPO receptor, it was found that the compound significantly increased platelet production in vitro. This was measured using assays that quantified platelet levels post-treatment. The results indicated a dose-dependent response, highlighting the potential for clinical applications in hematology .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of urea derivatives similar to our compound. The Minimum Inhibitory Concentration (MIC) was determined against various pathogens. Results showed that certain derivatives exhibited superior activity compared to conventional antibiotics like ciprofloxacin and ketoconazole. This suggests a promising avenue for further exploration in antimicrobial therapy .

Molecular Docking and Computational Studies

Computational analysis using molecular docking techniques has provided insights into the binding interactions of the compound with various biological targets. The binding affinities were calculated using software tools like AutoDock Vina and confirmed through experimental validation. These studies revealed critical interactions that contribute to the biological efficacy of the compound .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BN2O3/c1-14-7-10-18(13-15(14)2)24-19(25)23-17-11-8-16(9-12-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOSKIUVSCKIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.